4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride
Overview
Description
4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride is a chemical compound with the molecular formula C16H25Cl2NO. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a sec-butyl group and a chlorophenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the sec-butyl group and chlorophenoxy group separately. These groups are then combined through a series of reactions, including nucleophilic substitution and reduction processes.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts. The process involves the use of reagents like sodium hydride, lithium aluminum hydride, and various solvents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, this compound is utilized to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interaction of piperidine-based molecules with enzymes, receptors, and other biological targets.
Medicine: In the medical field, this compound has potential applications in the development of new drugs. Its unique structure makes it a candidate for the synthesis of novel therapeutic agents targeting various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Chlorophenoxy compounds
Sec-butyl derivatives
Uniqueness: 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride stands out due to its unique combination of functional groups and its potential applications in various fields. Unlike other piperidine derivatives, it contains both a sec-butyl group and a chlorophenoxy group, which contribute to its distinct chemical properties and biological activity.
Properties
IUPAC Name |
4-[(2-butan-2-yl-4-chlorophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-3-12(2)15-10-14(17)4-5-16(15)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSKQIVEEHBCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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